[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone
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Overview
Description
[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure combined with a phenyl group substituted with a tetrafluoroethoxy moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the methyl group, and the attachment of the phenyl ring with the tetrafluoroethoxy substituent. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet the stringent requirements for pharmaceutical or research-grade materials.
Chemical Reactions Analysis
Types of Reactions
[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which [(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar ester structure but different functional groups and applications.
Knoevenagel Condensation Products: Compounds formed through Knoevenagel condensation, which share some structural similarities but differ in their reactivity and applications.
Uniqueness
[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone is unique due to its combination of a bicyclic core with a tetrafluoroethoxy-substituted phenyl ring. This structure imparts specific chemical and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F4N2O2/c1-22-8-11-6-7-12(10-22)23(9-11)15(24)13-4-2-3-5-14(13)25-17(20,21)16(18)19/h2-5,11-12,16H,6-10H2,1H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBLVHDSXUKHEM-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N(C2)C(=O)C3=CC=CC=C3OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC=CC=C3OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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